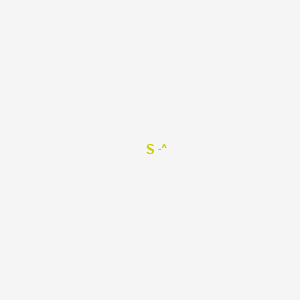

Sulfur anion

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

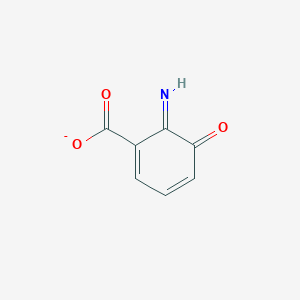

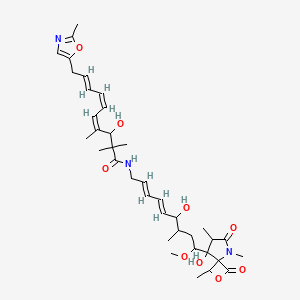

Sulfide(.1-) is a monoatomic sulfur and an inorganic radical anion.

科学的研究の応用

Renewable Energy Applications

Recent advances in metal sulfides, where sulfur acts as an anion, have highlighted their potential in renewable energy applications. These compounds have been studied for their electrocatalytic, photocatalytic, and photoelectrochemical water splitting capabilities, crucial for hydrogen energy production. The fabrication methods, structural tuning, and performance enhancement strategies for metal sulfides reflect their significance in developing future energy materials (Chandrasekaran et al., 2019).

Materials Science

Sulfur and its compounds are pivotal in materials science for creating polymers with unique optical, mechanical properties, and for environmental applications. Research focusing on sulfur-based reactions and their utilization in producing materials for energy, environmental, and practical applications has been extensively reviewed, indicating the broad scope and significance of sulfur in modern materials science (Boyd, 2016).

Lithium-Sulfur Batteries

Lithium-sulfur batteries, benefiting from the high specific energy of sulfur, face challenges like polysulfide dissolution and low reliability of lithium anodes. Research has identified strategies to address these issues, including the development of host materials for the electrode, encapsulation effects, and electrolyte modification to improve performance and reliability (Deng et al., 2021).

Ferroelectric Materials

Sulfur doping in perovskite oxides has been shown to enhance ferroelectricity, offering a new avenue for the design of ferroelectric photovoltaic devices. By manipulating sulfur concentration, researchers have observed improvements in tetragonality, ferroelectricity, and a reduction in band-gap, paving the way for high-performance devices (Sheeraz et al., 2019).

Astrochemistry

The role of sulfur in astrochemistry, particularly in the processing of astrophysical ice analogues, is a burgeoning field of study. Laboratory investigations into sulfur chemistry in various astrophysical settings have provided insights into the spectroscopy of sulfur-containing molecules, their reaction mechanisms, and implications for planetary geology and geochemistry (Mifsud et al., 2021).

Nanotechnology

The synthesis of sulfur nanoparticles in aqueous surfactant solutions has applications across pharmaceuticals, carbon nanotubes modification, and lithium batteries. This research sheds light on the effects of different surfactants on particle size, offering a route to tailor sulfur nanoparticles for specific applications (Chaudhuri & Paria, 2010).

特性

製品名 |

Sulfur anion |

|---|---|

分子式 |

S- |

分子量 |

32.07 g/mol |

IUPAC名 |

sulfur(1-) |

InChI |

InChI=1S/S/q-1 |

InChIキー |

ARNUDCKQSCEIEX-UHFFFAOYSA-N |

正規SMILES |

[S-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

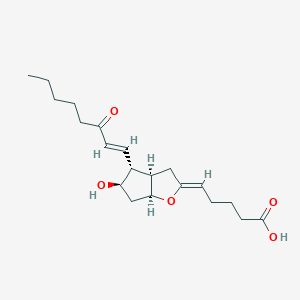

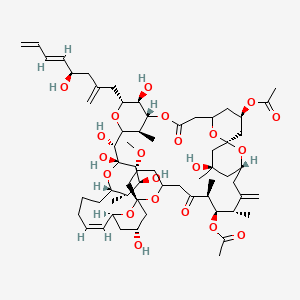

![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)

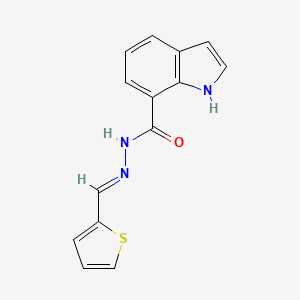

![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)

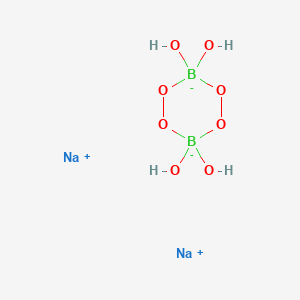

![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)